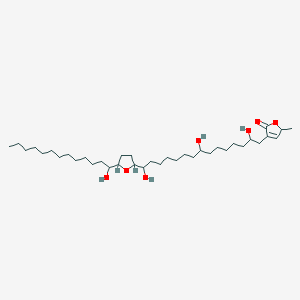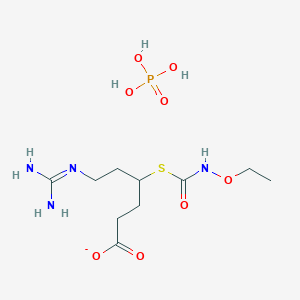![molecular formula C14H12IN3OS B238600 3-iodo-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B238600.png)
3-iodo-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-iodo-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of benzamide derivatives and has been shown to exhibit a range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 3-iodo-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in tumor growth and proliferation.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, this compound has also been shown to exhibit a range of other biochemical and physiological effects. These include the inhibition of angiogenesis, the process by which new blood vessels are formed, and the induction of apoptosis, a process by which cells undergo programmed cell death.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-iodo-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide in lab experiments is its potent anti-tumor activity, which makes it a promising candidate for the development of new cancer therapies. However, one of the limitations of using this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several future directions for research on 3-iodo-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide. One area of interest is the development of new synthetic methods for this compound that could improve its solubility and make it easier to work with in lab experiments. Another area of research is the investigation of the potential applications of this compound in other areas of medicine, such as neurodegenerative diseases and inflammation. Finally, there is also scope for further research into the mechanism of action of this compound, which could help to identify new targets for cancer therapy.
Synthesis Methods
The synthesis of 3-iodo-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide involves the reaction of 4-methyl-2-pyridyl isothiocyanate with 3-iodobenzamide in the presence of a suitable base. The resulting compound can be purified using standard techniques such as column chromatography.
Scientific Research Applications
3-iodo-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide has been studied extensively for its potential applications in scientific research. One of the key areas of research has been in the field of cancer biology, where this compound has been shown to exhibit potent anti-tumor activity.
properties
Molecular Formula |
C14H12IN3OS |
|---|---|
Molecular Weight |
397.24 g/mol |
IUPAC Name |
3-iodo-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide |
InChI |
InChI=1S/C14H12IN3OS/c1-9-5-6-16-12(7-9)17-14(20)18-13(19)10-3-2-4-11(15)8-10/h2-8H,1H3,(H2,16,17,18,19,20) |
InChI Key |
ZZUQYGTUEQSIPW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC=C1)NC(=S)NC(=O)C2=CC(=CC=C2)I |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=S)NC(=O)C2=CC(=CC=C2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B238532.png)


![N-[(5-chloropyridin-2-yl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B238558.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-N'-propionylthiourea](/img/structure/B238559.png)

![3-bromo-4-ethoxy-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B238561.png)


![N-[(5-bromopyridin-2-yl)carbamothioyl]-4-butoxybenzamide](/img/structure/B238577.png)

